molecular formula C10H10N2 B2854118 4-(4-methylphenyl)-1H-pyrazole CAS No. 111016-46-7

4-(4-methylphenyl)-1H-pyrazole

Cat. No. B2854118
CAS RN: 111016-46-7
M. Wt: 158.204
InChI Key: GVPZWBOTTBCWNU-UHFFFAOYSA-N
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Description

The compound “4-(4-methylphenyl)-1H-pyrazole” belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .


Synthesis Analysis

While specific synthesis methods for “4-(4-methylphenyl)-1H-pyrazole” were not found, pyrazoles are typically synthesized through the reaction of α,β-unsaturated carbonyl compounds with hydrazine .


Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions, including reactions with electrophiles at the 3-position, nucleophilic substitution reactions, and metal-catalyzed cross-coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(4-methylphenyl)-1H-pyrazole” would depend on its specific structure. Generally, pyrazoles are stable compounds. They are typically solids at room temperature and are soluble in common organic solvents .

Scientific Research Applications

Antimicrobial Applications

  • Antimicrobial Cotton Fabrics : Pyrazole-based compounds, including 4-(4-methylphenyl)-1H-pyrazole, have been used in chitosan liposomal emulsions for textile finishing, demonstrating antimicrobial potentials against bacterial strains like E. coli and Staphylococcus aureus. These applications suggest a potential for antimicrobial textiles (Nada et al., 2018).

Corrosion Inhibition

  • Copper Alloy Corrosion Inhibition : Research has shown that pyrazole derivatives, including 4-(4-methylphenyl)-1H-pyrazole, are effective as corrosion inhibitors for copper alloy in certain environments. This highlights their utility in protecting metals from corrosion in industrial applications (Sayed et al., 2018).

Chemical Characterization and Analysis

  • Spectroscopic and Quantum Chemical Studies : The compound 1-acetyl-3,5-di(4-methylphenyl)-1H-pyrazole has been characterized using techniques like X-ray diffraction, IR-NMR spectroscopy, and quantum chemical computational methods. These studies are crucial for understanding the molecular structure and properties of pyrazole compounds (Inkaya et al., 2012).

Tautomerism Studies

  • Study of NH-pyrazoles Tautomerism : Research on NH-pyrazoles, including variants of 4-(4-methylphenyl)-1H-pyrazole, has provided insights into their structural tautomerism, both in solution and in solid states. This is significant for understanding the chemical behavior of these compounds (Cornago et al., 2009).

Pharmaceutical Applications

  • Identification of Protein Kinase Inhibitors : In the search for novel inhibitors of protein kinase B, a derivative of 5-methyl-4-phenyl-1H-pyrazole was identified. This showcases the potential use of pyrazole derivatives in the development of therapeutic agents (Saxty et al., 2007).

Synthesis and Characterization

  • Synthesis of Derivatives for Anticancer Applications : Research has been conducted on the synthesis of 3-phenyl-1H-pyrazole derivatives, highlighting their importance as intermediates for synthesizing biologically active compounds, particularly in cancer treatment (Liu et al., 2017).

Miscellaneous Applications

  • Inhibitors in Acidic Media : Pyrazole derivatives have been studied for their inhibitory effects on the corrosion of pure iron in acidic media. This research points to potential industrial applications in metal protection (Chetouani et al., 2005).

Safety And Hazards

As with all chemicals, safe handling should be practiced to minimize risk. The specific safety and hazard information would depend on the properties of the compound .

Future Directions

The future directions for research on “4-(4-methylphenyl)-1H-pyrazole” could include exploring its potential uses in various fields such as medicinal chemistry, materials science, and synthetic chemistry .

properties

IUPAC Name

4-(4-methylphenyl)-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-8-2-4-9(5-3-8)10-6-11-12-7-10/h2-7H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVPZWBOTTBCWNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CNN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-methylphenyl)-1H-pyrazole

CAS RN

111016-46-7
Record name 4-(4-methylphenyl)-1H-pyrazole
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